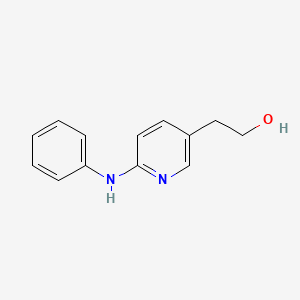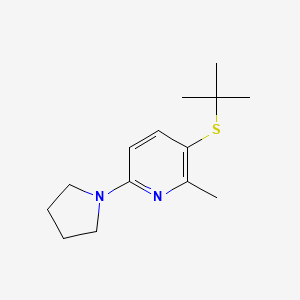
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine is an organic compound characterized by the presence of a tert-butylthio group, a methyl group, and a pyrrolidinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 2-methyl-6-(pyrrolidin-1-yl)pyridine with tert-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactors can provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and selectivity. The use of flow chemistry also allows for safer handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The pyrrolidinyl group may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(pyrrolidin-1-yl)pyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
3-(tert-Butylthio)pyridine: Lacks the methyl and pyrrolidinyl groups, leading to different biological activity and applications.
2-Methyl-6-(pyrrolidin-1-yl)pyridine-3-thiol: Contains a thiol group instead of a tert-butylthio group, affecting its oxidation and reduction reactions.
Uniqueness
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The tert-butylthio group provides steric hindrance and lipophilicity, while the pyrrolidinyl group enhances binding affinity and specificity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2S |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-2-methyl-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-11-12(17-14(2,3)4)7-8-13(15-11)16-9-5-6-10-16/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
WBCBVBZLZBPIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)

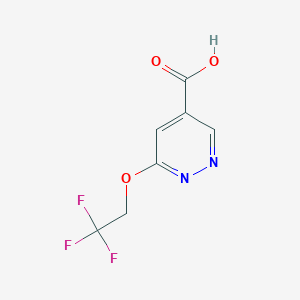

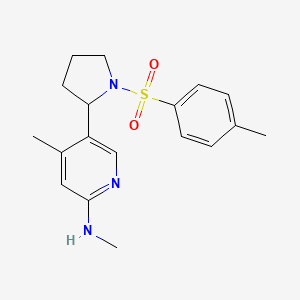

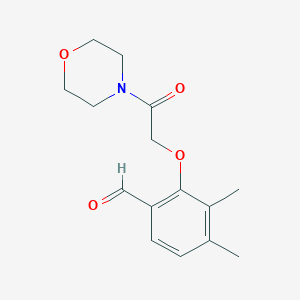
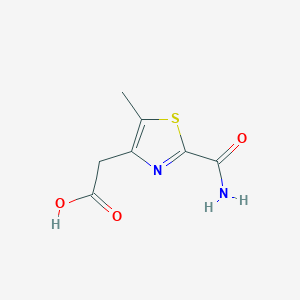
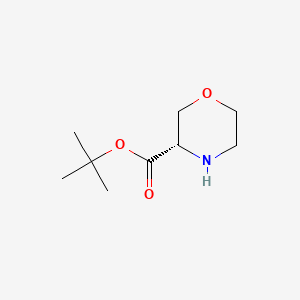

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)

